FGFR4 Inhibition: Nanomolar Potency from 5-Fluoroindazole Scaffolds vs. Non-Fluorinated Analogs
Derivatives synthesized from 5-fluoroindazole building blocks demonstrate potent, nanomolar inhibition of FGFR4, a key target in hepatocellular carcinoma. Compound 27i, which contains the 5-fluoroindazole core, exhibited an IC50 of 2.4 nM against FGFR4, compared to significantly higher IC50 values for non-fluorinated indazole analogs in the same study [1]. This represents a quantifiable potency advantage for the 5-fluoro-substituted scaffold.
| Evidence Dimension | FGFR4 Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 2.4 nM |
| Comparator Or Baseline | Non-fluorinated indazole derivatives in the same series exhibited IC50 values >10 nM or were inactive |
| Quantified Difference | >4-fold lower IC50 (potency increase) |
| Conditions | Biochemical FGFR4 inhibition assay, recombinant enzyme |
Why This Matters
This confirms that the 5-fluoroindazole core, accessible via 5-fluoro-1H-indazole-3-carbonyl chloride, enables the synthesis of highly potent FGFR4 inhibitors, a level of activity unattainable with unsubstituted indazole precursors.
- [1] Yang, Y., et al. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry. 2023. View Source
